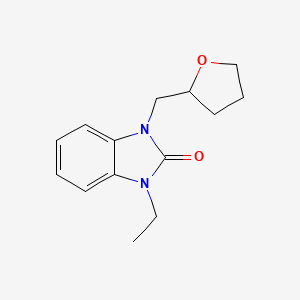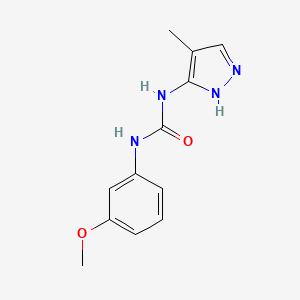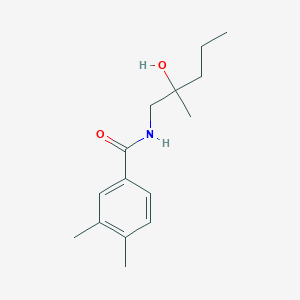![molecular formula C11H17N5S B6643525 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B6643525.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties and has been shown to have promising applications in the field of medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine in lab experiments is its ability to penetrate cell membranes. This makes it an ideal candidate for drug delivery systems and in vitro studies of cellular processes. However, the limitations of this compound include its high cost and the complexity of its synthesis.
Direcciones Futuras
There are several future directions for research on N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Another area of interest is its potential use in agriculture as a plant growth regulator. Studies are ongoing to determine the optimal concentration and application method for this compound to improve crop yield and plant resistance to environmental stressors.
Overall, N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3,5-dimethylpyrazole with 3-chloropropylamine to form 3-(3,5-dimethylpyrazol-1-yl)propylamine. This intermediate is then reacted with thiosemicarbazide and acetic anhydride to form N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine.
Aplicaciones Científicas De Investigación
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have promising anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
In agriculture, N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine has been shown to have potential as a plant growth regulator. It has been shown to increase crop yield and improve plant resistance to environmental stressors.
Propiedades
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-3-methyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5S/c1-8-7-9(2)16(14-8)6-4-5-12-11-13-10(3)15-17-11/h7H,4-6H2,1-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHFGRIAPVQUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC2=NC(=NS2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
![N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
![(2S)-2-[(2-fluoro-4-methoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6643498.png)





![3-[[2-(Dimethylamino)pyrimidin-4-yl]amino]-4-methylpentan-1-ol](/img/structure/B6643534.png)